Cas no 355012-88-3 (N-Butyldeoxymannojirimycin Hydrochloride)

N-Butyldeoxymannojirimycin Hydrochloride is a potent glycosidase inhibitor, primarily targeting α-mannosidase enzymes. Its mechanism of action involves disrupting N-linked glycan processing, making it valuable for research in glycobiology and metabolic disorders. The hydrochloride salt form enhances solubility and stability, facilitating experimental applications. This compound is particularly useful in studies involving endoplasmic reticulum-associated degradation (ERAD) and lysosomal storage diseases. Its high purity and well-characterized inhibitory properties ensure reliable performance in biochemical assays. Researchers also employ it to investigate viral envelope glycoprotein maturation, given its impact on oligosaccharide trimming. Suitable for in vitro and cell-based studies, it serves as a critical tool for probing glycosylation pathways and related therapeutic interventions.
N-Butyldeoxymannojirimycin Hydrochloride structure
355012-88-3 structure
Product Name:N-Butyldeoxymannojirimycin Hydrochloride
CAS No:355012-88-3
MF:C10H22ClNO4
MW:255.73898267746
CID:920400
PubChem ID:46780934
Update Time:2025-06-11

N-Butyldeoxymannojirimycin Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • N-Butyldeoxymannojirimycin, Hydrochloride
    • (3R,4R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol,hydrochloride
    • CNX2006
    • (2R,3R,4R,5R)-1-Butyl-2-(hydroxymethyl)-3,4,5-piperidinetriol Hydrochloride
    • 355012-88-3
    • (3R,4R)-1-Butyl-2-(hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1)
    • DTXSID40675736
    • (3R,4R)-1-BUTYL-2-(HYDROXYMETHYL)PIPERIDINE-3,4,5-TRIOL HYDROCHLORIDE
    • (3R,4R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride
    • AKOS030243365
    • N-Butyldeoxymannojirimycin Hydrochloride
    • Inchi: 1S/C10H21NO4.ClH/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12;/h7-10,12-15H,2-6H2,1H3;1H/t7?,8?,9-,10-;/m1./s1
    • InChI Key: QPAFAUYWVZMWPR-FJEDJHNJSA-N
    • SMILES: Cl.O[C@H]1[C@@H](C(CN(CCCC)C1CO)O)O

Computed Properties

  • Exact Mass: 255.12400
  • Monoisotopic Mass: 255.1237359g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 190
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 84.2Ų

Experimental Properties

  • Stability/Shelf Life: Hygroscopic
  • PSA: 84.16000
  • LogP: -0.71440

N-Butyldeoxymannojirimycin Hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B690750-5mg
N-Butyldeoxymannojirimycin Hydrochloride
355012-88-3
5mg
$ 138.00 2023-09-08
TRC
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$ 1068.00 2023-09-08
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SHENG KE LU SI SHENG WU JI SHU
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N-Butyldeoxymannojirimycin, Hydrochloride,
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¥2,256.00 2023-07-10

Additional information on N-Butyldeoxymannojirimycin Hydrochloride

N-Butyldeoxymannojirimycin Hydrochloride: A Comprehensive Overview

The compound with CAS No 355012-88-3, known as N-Butyldeoxymannojirimycin Hydrochloride, is a fascinating molecule that has garnered significant attention in the fields of biochemistry and pharmacology. This compound is a derivative of deoxymannojirimycin, which is a naturally occurring sialic acid analog. The N-butyl group modification introduces unique properties that enhance its biological activity and make it a valuable tool in research and potential therapeutic applications.

N-Butyldeoxymannojirimycin Hydrochloride is structurally characterized by its sialic acid-like backbone, which allows it to interact with sialic acid-binding proteins such as selectins and siglecs. These interactions are crucial in various biological processes, including immune regulation, inflammation, and cancer progression. Recent studies have highlighted the potential of this compound as an inhibitor of selectin-mediated cell adhesion, which is a key mechanism in inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

One of the most promising areas of research involving N-Butyldeoxymannojirimycin Hydrochloride is its application in cancer biology. Sialic acids are often overexpressed on the surface of cancer cells, contributing to their metastatic potential. By targeting these sialic acid-rich regions, this compound has shown the ability to inhibit cancer cell migration and invasion. Preclinical studies have demonstrated its efficacy in reducing tumor growth and metastasis in animal models, suggesting its potential as an anticancer agent.

In addition to its therapeutic potential, N-Butyldeoxymannojirimycin Hydrochloride has also been utilized as a tool in glycobiology research. Its ability to block sialic acid-binding interactions makes it invaluable for studying the role of sialylation in cellular communication and immune responses. Researchers have employed this compound to investigate the mechanisms underlying immune evasion by pathogens and cancer cells, providing insights into novel therapeutic strategies.

The synthesis of N-Butyldeoxymannojirimycin Hydrochloride involves a multi-step process that begins with the extraction of deoxymannojirimycin from natural sources or through chemical synthesis. The subsequent modification with an N-butyl group enhances its stability and bioavailability, making it more suitable for in vivo applications. This compound is typically supplied as a hydrochloride salt to ensure optimal solubility and ease of use in experimental settings.

Recent advancements in computational chemistry have further expanded our understanding of the molecular interactions involving N-Butyldeoxymannojirimycin Hydrochloride. Molecular docking studies have revealed the specific binding motifs that enable this compound to inhibit selectin activity with high affinity. These findings have paved the way for the rational design of next-generation inhibitors with improved potency and selectivity.

In conclusion, N-Butyldeoxymannojirimycin Hydrochloride (CAS No 355012-88-3) is a versatile compound with significant implications in both basic research and drug development. Its unique properties as a sialic acid analog make it an invaluable tool for studying glycan-mediated biological processes. As ongoing research continues to uncover new applications for this compound, it holds great promise for advancing our understanding of complex biological systems and developing innovative therapies for various diseases.

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